Oseltamivir-d3
CAS No.: 1093851-61-6
Cat. No.: VC0196474
Molecular Formula: C16H25N2O4D3
Molecular Weight: 315.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1093851-61-6 |
---|---|
Molecular Formula | C16H25N2O4D3 |
Molecular Weight | 315.43 |
Appearance | Solid powder |
Chemical Structure and Properties
Chemical Identity
Oseltamivir-d3 has the molecular formula C16H25N2O4D3, with a molecular weight of 315.42 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1093851-61-6 . The IUPAC name for this compound is ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Oseltamivir-d3
Mechanism of Action
Target of Action
Similar to its parent compound, oseltamivir-d3 targets the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is crucial for the release and spread of newly formed virus particles from infected cells.
Mode of Action
Oseltamivir-d3 exerts its antiviral activity by inhibiting the neuraminidase enzyme, preventing the cleavage of sialic acid residues on the host cell surface. This inhibition is a critical step in blocking the release of new virus particles, thereby limiting viral replication and spread.
Pharmacological Effects
The inhibition of neuraminidase by oseltamivir-d3 results in a decrease in the severity and duration of influenza symptoms. Research indicates that oseltamivir treatment can reduce inflammation and facilitate the establishment of cross-strain protective T cell memory to influenza viruses.
Synthesis Methods
Chemical Synthesis Approaches
The synthesis of oseltamivir-d3 involves multiple steps similar to the synthesis of non-deuterated oseltamivir, with the incorporation of deuterium atoms in the acetyl group. One approach utilizes a palladium-catalyzed asymmetric allylic alkylation reaction (Pd-AAA) and a rhodium-catalyzed chemo-, regio-, and stereoselective aziridination reaction .
Alternative Synthetic Routes
Another synthetic approach starts from D-mannitol, where an acyclic precursor is constructed and then cyclized through an intramolecular aldol reaction to form the oseltamivir skeleton . This method is notable for employing well-established, highly efficient reactions without requiring protection/deprotection sequences.
Analytical Applications
Use as an Internal Standard
Oseltamivir-d3 is primarily used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses . The deuterium labeling provides a mass shift that allows for accurate quantification of oseltamivir in various matrices.
Method Validation
In pharmacokinetic studies, oseltamivir-d3 has been used to validate extraction methods and assess matrix effects during LC-ESI-MS/MS analysis . For example, in studies examining oseltamivir in environmental samples, 700 ng of oseltamivir-d3 was added to reconstituted extracts prior to injection on the LC-ESI-MS/MS to evaluate extraction yields.
Pharmacokinetics and Metabolism
Absorption and Distribution
Like non-deuterated oseltamivir, oseltamivir-d3 is rapidly absorbed after oral administration, with high bioavailability (>80%) . The compound is a prodrug that is metabolized in the liver to form the active metabolite, oseltamivir carboxylate-d3 .
Metabolism and Elimination
Oseltamivir-d3 is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into the active metabolite, oseltamivir carboxylate-d3. The half-life of oseltamivir in plasma is approximately 1-3 hours, while oseltamivir carboxylate has a longer half-life of about 6-10 hours . Excretion occurs primarily through urine (>90% as oseltamivir carboxylate) .
Research Findings
Metabolite Studies
Oseltamivir-d3 acid (CAS: 1242184-43-5), a metabolite of oseltamivir-d3, has been studied for its pharmacokinetic properties . This compound is valuable for research on the metabolism and disposition of oseltamivir in various physiological conditions.
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